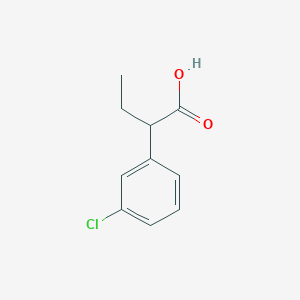

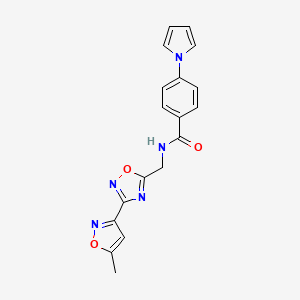

![molecular formula C20H14IN3O B2809283 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide CAS No. 429650-63-5](/img/structure/B2809283.png)

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is complex due to the presence of the imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various chemical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Imidazo[1,5-a]pyridine Architecture and Stability

Research demonstrates that the imidazo[1,5-a]pyridine skeleton, closely related to N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized for their potential applications in various chemical reactions (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Organic Synthesis Applications

Imidazo[1,5-a]pyridine carbenes have been utilized in organic synthesis, such as in the facile three-component reactions with aldehydes and DMAD or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, producing various derivates that are not easily accessible by other methods. This underscores the compound's significance in the development of novel synthetic pathways (Pan, Li, Yan, Xing, & Cheng, 2010).

Catalysis and Chemical Transformations

The use of abnormal N-heterocyclic carbenes derived from imidazo[1,2-a]pyridines has been explored in catalysis, specifically in palladium complexes for Cu-free and amine-free Sonogashira coupling reactions in air. These findings highlight the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (John, Modak, Madasu, Katari, & Ghosh, 2013).

Pharmacological Applications

While focusing on non-pharmacological aspects, it's worth mentioning that imidazo[1,2-a]pyridine derivatives have seen extensive study for their pharmacological properties, including acting as enzyme inhibitors, receptor ligands, and anti-infectious agents. This wide range of biological activities underpins the chemical versatility and potential of imidazo[1,2-a]pyridine derivatives for further exploration in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Orientations Futures

The future directions for “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of applications of imidazo[1,2-a]pyridines . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propriétés

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKZPUNTJXGVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)

![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)